molecular formula C13H15F3N2O2 B7870516 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid

2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B7870516
M. Wt: 288.27 g/mol
InChI Key: MBXOTLSTCXNYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound that features a trifluoromethyl group and a piperazine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties . The piperazine ring is a common structural motif in medicinal chemistry, often contributing to the biological activity of compounds.

Preparation Methods

One common method is through radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be catalyzed by various transition metals or can occur under metal-free conditions. The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated benzoic acid precursor.

Chemical Reactions Analysis

2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid include other trifluoromethylated benzoic acids and piperazine derivatives. These compounds share structural similarities but may differ in their specific substituents and functional groups. For example:

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-17-4-6-18(7-5-17)11-3-2-9(13(14,15)16)8-10(11)12(19)20/h2-3,8H,4-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXOTLSTCXNYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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